molecular formula C17H17NO3 B14526736 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid CAS No. 62665-63-8

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid

Cat. No.: B14526736
CAS No.: 62665-63-8
M. Wt: 283.32 g/mol
InChI Key: VZJMOVXJEUJMMM-UHFFFAOYSA-N
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Description

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid is a complex organic compound that belongs to the class of quinomethanes This compound is characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-ylidene group linked to a phenylmethyl group and an amino butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid typically involves the reaction of a cyclohexa-2,4-dien-1-one derivative with a phenylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as piperidine . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted analogs of the original compound

Scientific Research Applications

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid include other quinomethanes, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which combines a cyclohexa-2,4-dien-1-ylidene group with a phenylmethyl and amino butanoic acid moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

CAS No.

62665-63-8

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-[[(2-hydroxyphenyl)-phenylmethylidene]amino]butanoic acid

InChI

InChI=1S/C17H17NO3/c19-15-10-5-4-9-14(15)17(13-7-2-1-3-8-13)18-12-6-11-16(20)21/h1-5,7-10,19H,6,11-12H2,(H,20,21)

InChI Key

VZJMOVXJEUJMMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCCC(=O)O)C2=CC=CC=C2O

Origin of Product

United States

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